molecular formula C19H13NO3S B11765288 Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate CAS No. 886497-23-0

Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate

Cat. No.: B11765288
CAS No.: 886497-23-0
M. Wt: 335.4 g/mol
InChI Key: RXCBCMRRLHUPBJ-UHFFFAOYSA-N
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Description

Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate is a complex organic compound that features a unique combination of benzo[d]thiazole, furan, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzo[d]thiazole: This can be achieved by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Synthesis of Furan Derivative: The furan ring can be introduced through the reaction of appropriate aldehydes with active methylene compounds under acidic or basic conditions.

    Coupling Reaction: The benzo[d]thiazole and furan derivatives are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Esterification: Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst yields this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzo[d]thiazole ring can be reduced to form dihydrobenzo[d]thiazoles.

    Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and benzoquinones.

    Reduction: Dihydrobenzo[d]thiazoles and tetrahydrofurans.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The biological activity of Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate is attributed to its ability to interact with various molecular targets:

    Enzyme Inhibition: The benzo[d]thiazole moiety can inhibit enzymes such as kinases and proteases.

    DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(5-(benzothiazol-2-yl)furan-2-yl)benzoate: Similar structure but lacks the benzo[d] ring.

    Methyl 4-(5-(benzothiazol-2-yl)thiophen-2-yl)benzoate: Contains a thiophene ring instead of a furan ring.

    Methyl 4-(5-(benzothiazol-2-yl)pyridin-2-yl)benzoate: Contains a pyridine ring instead of a furan ring.

Uniqueness

Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate is unique due to the combination of benzo[d]thiazole and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

CAS No.

886497-23-0

Molecular Formula

C19H13NO3S

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]benzoate

InChI

InChI=1S/C19H13NO3S/c1-22-19(21)13-8-6-12(7-9-13)15-10-11-16(23-15)18-20-14-4-2-3-5-17(14)24-18/h2-11H,1H3

InChI Key

RXCBCMRRLHUPBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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